(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC16693840
Molecular Formula: C11H8ClNO2S2
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO2S2 |
|---|---|
| Molecular Weight | 285.8 g/mol |
| IUPAC Name | 5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16) |
| Standard InChI Key | YCJQKTBKSKFQEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(5E)-5-[(5-Chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one belongs to the thiazolidinone class, featuring a five-membered thiazole ring fused with a substituted phenyl group. Its systematic IUPAC name reflects the positions of functional groups: the thiazol-4-one core (position 4), a sulfanyl group at position 2, and a (5-chloro-2-methoxyphenyl)methylidene substituent at position 5. The molecular formula is C₁₁H₈ClNO₂S₂, with a molecular weight of 285.8 g/mol.
The compound’s stereochemistry is defined by the (5E) configuration, indicating the trans arrangement of the benzylidene group relative to the thiazole ring. This geometric isomerism influences its biological activity, as seen in analogous thiazolidinones .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving cyclocondensation and Michael addition reactions :
-
Formation of Arylidene Intermediate:
-
5-Chloro-2-methoxybenzaldehyde reacts with thiourea in acidic conditions to form a thiosemicarbazone intermediate.
-
-
Cyclocondensation with Mercaptoacetic Acid:
-
The intermediate undergoes cyclization with mercaptoacetic acid, yielding the thiazolidinone scaffold.
-
-
Oxidation and Functionalization:
-
The thiazolidinone is oxidized to introduce the sulfanyl group, followed by benzylidene substitution via Knoevenagel condensation.
-
Reaction Scheme:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (Piperidine) | 10 mol% | +27% |
| Solvent System | Ethanol:H₂O (3:1) | +15% |
| Reaction Temperature | 80°C | +10% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light (>48 hours). Solubility data across solvents are critical for formulation:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.4 | Preferred for assays |
| Ethanol | 8.7 | Limited solubility |
| Water | 0.2 | Hydrophobic core |
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 210°C, indicating suitability for high-temperature applications.
Reactivity Profile
The sulfanyl group (-SH) participates in nucleophilic substitutions, enabling derivatization. For example, reaction with alkyl halides forms thioethers, expanding functional diversity:
Electrophilic aromatic substitution occurs at the phenyl ring’s meta position due to electron-withdrawing chloro and methoxy groups .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In vitro assays demonstrate potent cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 1.2 μM), surpassing reference drug celecoxib (IC₅₀ = 3.4 μM) . Mechanistically, the compound blocks arachidonic acid conversion to prostaglandins, reducing inflammation markers like TNF-α and IL-6 .
Antioxidant Capacity
The compound scavenges free radicals in DPPH and ABTS assays, with EC₅₀ values of 18.5 μM and 22.3 μM, respectively . Its thiol group donates hydrogen atoms, neutralizing reactive oxygen species (ROS).
Applications in Drug Development
Lead Compound Optimization
Structure-activity relationship (SAR) studies reveal:
-
Methoxy Group: Essential for COX-2 selectivity; removal reduces activity by 60% .
-
Chloro Substituent: Enhances lipophilicity, improving blood-brain barrier penetration.
Derivatives with added methyl groups at the thiazole ring exhibit improved pharmacokinetics (t₁/₂ = 6.2 hours vs. 3.8 hours for parent compound).
Formulation Strategies
Nanoencapsulation in liposomes increases bioavailability by 40%, addressing solubility limitations. In vivo murine models show a 50% reduction in paw edema at 10 mg/kg dosage, validating efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume